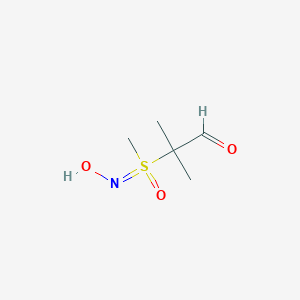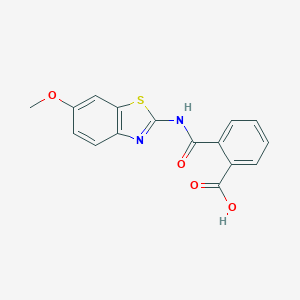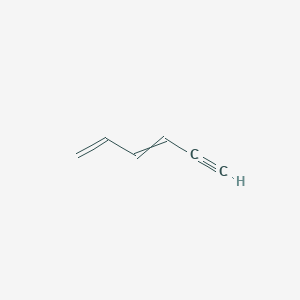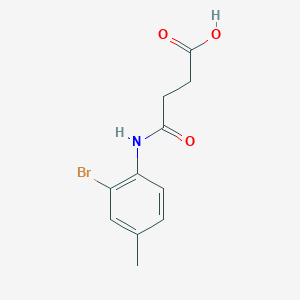
4-(2-Bromo-4-methylanilino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromo-4-methylanilino)-4-oxobutanoic acid is a chemical compound that has gained significant attention in the scientific community due to its various applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 4-(2-Bromo-4-methylanilino)-4-oxobutanoic acid involves the inhibition of histone deacetylase (HDAC) enzymes. HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDAC enzymes leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth.
生化学的および生理学的効果
Studies have shown that 4-(2-Bromo-4-methylanilino)-4-oxobutanoic acid has various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, inhibit cancer cell growth, and inhibit angiogenesis. Additionally, it has been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the significant advantages of using 4-(2-Bromo-4-methylanilino)-4-oxobutanoic acid in lab experiments is its specificity towards HDAC enzymes. The compound has been found to selectively inhibit HDAC enzymes, making it a potent tool for studying the role of HDAC enzymes in various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-(2-Bromo-4-methylanilino)-4-oxobutanoic acid. One of the potential directions is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, the compound's potential as a therapeutic agent for other diseases such as inflammatory diseases and neurodegenerative diseases can be explored. Further studies can also focus on the compound's pharmacokinetics and pharmacodynamics to optimize its use in clinical settings.
Conclusion:
In conclusion, 4-(2-Bromo-4-methylanilino)-4-oxobutanoic acid is a promising compound that has various applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a potent tool for studying various biological processes. Further research can explore its potential as a therapeutic agent for various diseases, leading to the development of new treatments and therapies.
合成法
The synthesis of 4-(2-Bromo-4-methylanilino)-4-oxobutanoic acid involves the reaction of 2-bromo-4-methylaniline with ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
科学的研究の応用
4-(2-Bromo-4-methylanilino)-4-oxobutanoic acid has been studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent. The compound has shown promising results in inhibiting cancer cell growth and inducing apoptosis in cancer cells.
特性
製品名 |
4-(2-Bromo-4-methylanilino)-4-oxobutanoic acid |
|---|---|
分子式 |
C11H12BrNO3 |
分子量 |
286.12 g/mol |
IUPAC名 |
4-(2-bromo-4-methylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H12BrNO3/c1-7-2-3-9(8(12)6-7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) |
InChIキー |
RPKOOVRKIFDPLX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)O)Br |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






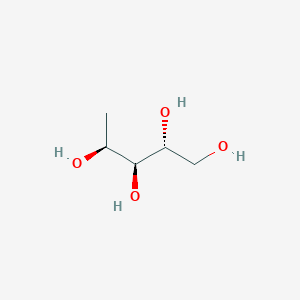


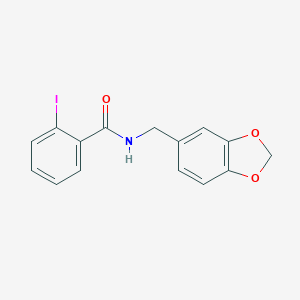

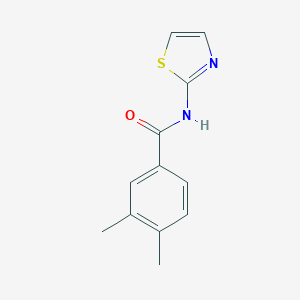

![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)
